molecular formula C18H21NO B3051726 (3-Methoxybenzyl)1,2,3,4-tetrahydronaphthalen-1-ylamine CAS No. 356092-08-5

(3-Methoxybenzyl)1,2,3,4-tetrahydronaphthalen-1-ylamine

Cat. No. B3051726
CAS RN: 356092-08-5
M. Wt: 267.4 g/mol
InChI Key: SXHRESMDGYRFLU-UHFFFAOYSA-N
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Description

(3-Methoxybenzyl)1,2,3,4-tetrahydronaphthalen-1-ylamine, also known as MTNA, is a chemical compound that has been studied for its potential use as a therapeutic agent. It is a member of the tetrahydronaphthalen-1-ylamine family, which has been shown to have various biological activities.

Scientific Research Applications

Synthesis and Chemical Properties

  • Chemical Synthesis and Antihistaminic Action : Genç et al. (2013) synthesized a related compound, (4-methoxybenzyl)(1,4,5,6-tetrahydropyrimidin-2-yl)amine hydroiodide, demonstrating its bronchorelaxant effect in guinea pig trachea via H1 receptor antagonism. They also conducted theoretical studies on its molecular geometry (Genç, Yılmaz, Ilhan, & Karagoz, 2013).

  • Chemoenzymatic Synthesis : Orsini et al. (2002) utilized a chemoenzymatic protocol to synthesize (2R)-2-Amino-8-methoxy-1,2,3,4-tetrahydronaphthalene, a precursor for a 5-hydroxytryptamine receptor agonist (Orsini, Sello, Travaini, & Gennaro, 2002).

Pharmaceutical Research

  • Anticancer Activity : Özgeriş et al. (2017) synthesized ureas and sulfamides derived from 1-aminotetralins and tested their anticancer activity against human glioblastoma and prostate cancer cell lines (Özgeriş, Akbaba, Özdemir, Türkez, & Göksu, 2017).

  • Photoamination of Styrene Derivatives : Yamashita et al. (1993) explored the photoaminations of trans-1-arylpropenes and 7-methoxy-1,2-dihydronaphthalenes with ammonia, yielding compounds such as 2-amino-6-methoxy-1,2,3,4-tetrahydronaphthalenes (Yamashita, Yasuda, Isami, Nakano, Tanabe, & Shima, 1993).

Photodynamic Therapy

  • Zinc Phthalocyanine Substitutes : Pişkin et al. (2020) synthesized new derivatives for photodynamic therapy applications, demonstrating their potential for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Antioxidant Activity

  • Effect of Benzylic Oxygen on Phenolic Lignans : Yamauchi et al. (2005) investigated the antioxidant activity of phenolic lignans, which include compounds similar to (3-Methoxybenzyl)1,2,3,4-tetrahydronaphthalen-1-ylamine, identifying how structural variations influence antioxidant properties (Yamauchi, Hayashi, Nakashima, Kirikihira, Yamada, & Masuda, 2005).

Crystallography and Structural Analysis

  • Crystal Structures Related to Elisabethin A Synthesis : Kaiser et al. (2023) detailed the molecular structures of compounds related to 1,2,3,4-tetrahydronaphthalenes, which are useful for understanding the physical characteristics of similar compounds (Kaiser, Weil, Gärtner, & Enev, 2023).

properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO/c1-20-16-9-4-6-14(12-16)13-19-18-11-5-8-15-7-2-3-10-17(15)18/h2-4,6-7,9-10,12,18-19H,5,8,11,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXHRESMDGYRFLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC2CCCC3=CC=CC=C23
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40389568
Record name (3-METHOXYBENZYL)1,2,3,4-TETRAHYDRONAPHTHALEN-1-YLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40389568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

356092-08-5
Record name (3-METHOXYBENZYL)1,2,3,4-TETRAHYDRONAPHTHALEN-1-YLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40389568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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